Dihydrozeatin 9-Glucoside
Description
Dihydrozeatin 9-glucoside (DHZ9G) is an isoprenoid cytokinin (CK), a class of plant hormones critical for regulating cell division, nutrient allocation, and stress responses. Structurally, DHZ9G consists of dihydrozeatin (DHZ), a saturated side-chain derivative of zeatin, conjugated with a glucose moiety at the N⁹ position of the adenine ring . This 9-glucoside modification renders DHZ9G biologically inactive, classifying it as a stable storage form that can be hydrolyzed to release active DHZ under specific physiological conditions . DHZ9G is widely distributed in plants, with elevated levels observed in tissues like callus cultures, embryos, and stressed organs, where it modulates cytokinin homeostasis .
Properties
Molecular Formula |
C16H25N5O6 |
|---|---|
Molecular Weight |
383.40 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1 |
InChI Key |
DRPMMLWYLAPTPK-NQQPWZSVSA-N |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydrozeatin 9-Glucoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on cytokinin activity.
Biology: It is used to investigate the role of cytokinins in plant growth and development, as well as their interactions with other plant hormones.
Medicine: Research is ongoing to explore the potential therapeutic applications of cytokinins, including this compound, in promoting cell growth and regeneration.
Mechanism of Action
Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .
Comparison with Similar Compounds
Table 1: Structural Comparison of DHZ9G with Related Cytokinin Glucosides
| Compound | Side Chain | Conjugation Site | Bioactivity | Primary Role |
|---|---|---|---|---|
| DHZ9G | Dihydrozeatin | N⁹ | Inactive | Storage, stress adaptation |
| trans-Zeatin 9-glucoside (tZ9G) | trans-Zeatin | N⁹ | Inactive | Storage, developmental regulation |
| cis-Zeatin 9-glucoside (cZ9G) | cis-Zeatin | N⁹ | Inactive | Storage, species-specific roles |
| Isopentenyladenine 9-glucoside (iP9G) | Isopentenyladenine | N⁹ | Inactive | Storage, translocation |
| Dihydrozeatin-O-glucoside (DHZOG) | Dihydrozeatin | O-glucoside | Inactive | Long-term storage, stability |
- DHZ9G vs. tZ9G : Both are N⁹-glucosides, but DHZ9G’s saturated side chain (dihydrozeatin) confers greater stability compared to tZ9G’s unsaturated trans-zeatin backbone . tZ9G is more abundant in actively proliferating tissues (e.g., oil palm callus), while DHZ9G accumulates in embryos and stress-adapted tissues .
- DHZ9G vs. iP9G: iP9G, derived from isopentenyladenine, is a major translocation form in xylem sap, whereas DHZ9G is tissue-specific and linked to developmental anomalies in oil palm .
- DHZ9G vs. DHZOG : O-glucosides (e.g., DHZOG) are more resistant to enzymatic degradation than N-glucosides, making them long-term storage forms .
Tissue-Specific Distribution and Stress Responses
Table 2: Tissue-Specific Levels of 9-Glucosides in Oil Palm (pmol/g DW)
| Tissue Type | DHZ9G | tZ9G | iP9G | Reference |
|---|---|---|---|---|
| Normal Callus | 6–40× higher | 5,931–11,592 | Moderate | |
| Mantled Callus | 6–40× lower | 1,276–1,303 | Elevated | |
| Developed Inflorescences | Low | Low | High (mantled) |
- Developmental Regulation: In oil palm, DHZ9G levels are 6–40× lower in mantled (abnormal) inflorescences compared to normal tissues, suggesting its role in maintaining cytokinin balance during fruit development .
- Stress Adaptation : Under heat stress, tZ9G and iP9G levels increase in rice varieties like N22 and HHZ, while DHZ9G remains unaffected, indicating differential regulation of glucoside pools .
Metabolic Pathways and Conversion
- Activation : DHZ9G is hydrolyzed by β-glucosidases to release active DHZ, which binds cytokinin receptors (e.g., CRE1/AHK4) to regulate root growth and vascular development .
- Interconversion with Ribosides : DHZ9G can be metabolized to dihydrozeatin riboside (DHZR) and ribotide (DHZRMP) in vitro, but these pathways are less prominent compared to tZ9G and iP9G .
Q & A
Q. What are the challenges in distinguishing DHZ9G from isomeric cytokinin glucosides?
- Analytical Pitfalls : cis-zeatin 9-glucoside (cZ9G) and DHZ9G share similar mass spectra. Use chiral columns (e.g., Lux Cellulose-3) for stereochemical resolution. Confirm identities via enzymatic hydrolysis with β-glucosidase, which selectively cleaves O-glucosides but not N-glucosides .
Key Considerations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
